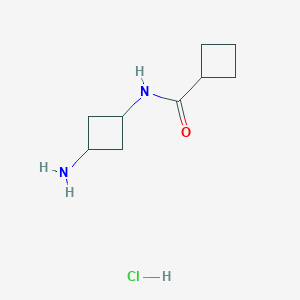

N-(3-aminocyclobutyl)cyclobutanecarboxamide hydrochloride

Description

N-(3-aminocyclobutyl)cyclobutanecarboxamide hydrochloride is a bicyclic compound featuring a cyclobutane ring substituted with a carboxamide group and a 3-aminocyclobutyl moiety. The hydrochloride salt enhances its solubility and stability, making it a candidate for pharmaceutical applications, particularly as an intermediate in drug synthesis.

Properties

IUPAC Name |

N-(3-aminocyclobutyl)cyclobutanecarboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O.ClH/c10-7-4-8(5-7)11-9(12)6-2-1-3-6;/h6-8H,1-5,10H2,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVHZNTLBWCZMSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NC2CC(C2)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1311317-36-8 | |

| Record name | Cyclobutanecarboxamide, N-(3-aminocyclobutyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1311317-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-aminocyclobutyl)cyclobutanecarboxamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of N-(3-aminocyclobutyl)cyclobutanecarboxamide hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the cyclobutane ring: This can be achieved through a cycloaddition reaction involving suitable dienes and dienophiles.

Introduction of the amine group: The amine group can be introduced through a nucleophilic substitution reaction using an appropriate amine source.

Formation of the amide bond: This step involves the reaction of the amine with a carboxylic acid derivative, such as an acid chloride or an ester, to form the amide bond.

Conversion to hydrochloride salt: The final step involves the treatment of the amide compound with hydrochloric acid to form the hydrochloride salt.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

N-(3-aminocyclobutyl)cyclobutanecarboxamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(3-aminocyclobutyl)cyclobutanecarboxamide hydrochloride has been investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

- Inhibition of Enzymes : The compound has shown promising results in inhibiting Fat Mass and Obesity Associated Protein (FTO), which is linked to obesity and cancer cell proliferation. Inhibition of FTO can lead to reduced fat accumulation and decreased tumor growth in preclinical models.

- Interaction with CDK9 : Recent studies indicate that this compound may inhibit cyclin-dependent kinase 9 (CDK9), essential for transcriptional regulation in cancer cells. Inhibition of CDK9 has been associated with inducing apoptosis in various cancer cell lines, suggesting its utility in cancer therapy .

The biological activity of N-(3-aminocyclobutyl)cyclobutanecarboxamide is primarily attributed to its structural features, allowing it to modulate specific signaling pathways.

- Cancer Treatment : In vitro studies have demonstrated significant cytotoxic effects against triple-negative breast cancer (TNBC) cell lines, with IC50 values ranging from 0.60 μM to 1.23 μM across different cell lines, indicating its potential for developing targeted therapies for aggressive breast cancers .

- Inflammation Modulation : The compound has also been noted for its potential in modulating inflammatory pathways, particularly through effects on cytokine levels associated with immune responses. This positions it as a candidate for treating inflammatory diseases.

Case Study 1: Cancer Treatment

A study involving TNBC demonstrated that N-(3-aminocyclobutyl)cyclobutanecarboxamide significantly inhibited cell proliferation and induced apoptosis, making it a candidate for targeted cancer therapies.

Case Study 2: Inflammation

Research indicated that this compound could modulate immune response cytokines, suggesting a role in treating inflammatory conditions.

Mechanism of Action

The mechanism of action of N-(3-aminocyclobutyl)cyclobutanecarboxamide hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would depend on the specific context of its use .

Comparison with Similar Compounds

N-[(3S)-Piperidin-3-yl]cyclobutanecarboxamide Hydrochloride (CAS 1332765-60-2)

N-(3-Aminopropyl)cyclobutanecarboxamide Hydrochloride (CAS 1243268-68-9)

- Molecular Formula : C₈H₁₇ClN₂O

- Molecular Weight : 192.69 g/mol

- Structure: Features a linear 3-aminopropyl chain instead of the cyclic 3-aminocyclobutyl group.

- Key Differences: The flexible aminopropyl chain may reduce steric hindrance, facilitating easier synthesis and functionalization . Lower molecular weight (192.69 vs. hypothetical ~200 for the target compound) suggests differences in solubility and bioavailability.

N-(3-Aminopropyl)cyclobutanecarboxamide Dihydrochloride (CAS 2940961-26-0)

- Molecular Formula : C₈H₁₈Cl₂N₂O

- Molecular Weight : 229.15 g/mol

- Structure : Similar to the above but with two chloride counterions.

- Higher molecular weight (229.15 vs. ~200) may affect pharmacokinetics, such as tissue penetration.

Data Table: Comparative Analysis of Structural Analogs

Research Findings and Implications

- Synthetic Accessibility: Linear analogs (e.g., aminopropyl derivatives) are synthetically less challenging than cyclic amines due to fewer steric constraints .

- Biological Activity : Piperidine-containing analogs (e.g., CAS 1332765-60-2) may exhibit enhanced receptor binding due to conformational rigidity and stereochemical control .

- Solubility : Dihydrochloride salts (e.g., CAS 2940961-26-0) offer superior solubility, critical for parenteral drug formulations .

Biological Activity

N-(3-aminocyclobutyl)cyclobutanecarboxamide hydrochloride is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C9H16N2O

- Molecular Weight : 172.24 g/mol

- SMILES Notation : C1CC(C1)C(=O)NC2CC(C2)N

- InChI : InChI=1S/C9H16N2O/c10-7-4-8(5-7)11-9(12)6-2-1-3-6/h6-8H,1-5

The compound features a cyclobutane ring system, which contributes to its unique reactivity and interaction with biological targets.

The biological activity of N-(3-aminocyclobutyl)cyclobutanecarboxamide hydrochloride is primarily mediated through its interaction with various molecular targets such as enzymes and receptors. The mechanism can involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.

- Receptor Binding : It may interact with receptor sites, leading to activation or inhibition of signaling pathways.

Biological Activity Overview

Research indicates that N-(3-aminocyclobutyl)cyclobutanecarboxamide hydrochloride exhibits the following biological activities:

- Anticancer Properties : Preliminary studies suggest potential efficacy against various cancer types by inducing apoptosis in tumor cells.

- Neuroprotective Effects : The compound may offer protective benefits in neurodegenerative models, although specific mechanisms remain under investigation.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(3-aminocyclopentyl)cyclopentanecarboxamide hydrochloride | Five-membered cyclopentane ring | Different reactivity and biological profile |

| N-(3-aminocyclohexyl)cyclohexanecarboxamide hydrochloride | Six-membered cyclohexane ring | Altered steric and electronic properties |

| N-(3-aminocyclopropyl)cyclopropanecarboxamide hydrochloride | Three-membered cyclopropane ring | More strained structure with distinct activity |

This comparison highlights the unique properties of N-(3-aminocyclobutyl)cyclobutanecarboxamide hydrochloride in terms of its ring size and resulting biological activities.

Research Findings and Case Studies

Several studies have explored the biological effects of N-(3-aminocyclobutyl)cyclobutanecarboxamide hydrochloride:

- Cell Proliferation Assays : In vitro studies demonstrated that the compound inhibits cell growth in various cancer cell lines, with IC50 values ranging from 600 nM to 1.2 µM, indicating significant cytotoxic effects .

- Apoptosis Induction : The compound has been shown to induce apoptosis, as evidenced by increased caspase-3 activity in treated cells, suggesting its potential as an anticancer agent .

- Pharmacokinetic Properties : Studies assessing the ADME (Absorption, Distribution, Metabolism, Excretion) characteristics indicate favorable profiles for oral bioavailability, making it a candidate for further development in therapeutic applications .

Q & A

Q. What are the common synthetic routes for N-(3-aminocyclobutyl)cyclobutanecarboxamide hydrochloride, and how can reaction conditions be optimized for higher yield?

Methodological Answer: The synthesis of cyclobutanecarboxamide derivatives typically involves coupling reactions between activated carboxamides and amines. For example, hydrazine-carbothioamide analogs are synthesized via condensation of hydrazides (e.g., benzoylhydrazine) with carbothioic acid derivatives under reflux in ethanol or THF . Key optimization steps include:

- Temperature Control : Maintaining reflux conditions (70–80°C) to enhance reaction kinetics while avoiding decomposition.

- Catalyst Use : Employing coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate carboxyl groups for amide bond formation .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to isolate pure products. Yields range from 53% to 66%, with lower yields often linked to steric hindrance from the cyclobutane ring .

Q. Which analytical techniques are critical for confirming the structure and purity of N-(3-aminocyclobutyl)cyclobutanecarboxamide hydrochloride?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, DMSO-d₆) confirms the presence of cyclobutane protons (δ 2.1–2.8 ppm) and amine protons (δ 6.5–7.2 ppm). Integration ratios validate stoichiometry .

- Liquid Chromatography-Mass Spectrometry (LC-MS) : High-resolution LC-MS (e.g., ESI+ mode) identifies the molecular ion peak (e.g., [M+H]⁺ at m/z 211.1 for C₉H₁₅N₂OCl) and ensures absence of impurities .

- Melting Point Analysis : Sharp melting points (e.g., 148–201°C) indicate purity; deviations >2°C suggest contaminants .

Advanced Questions

Q. How can researchers design structure-activity relationship (SAR) studies to evaluate the biological activity of cyclobutanecarboxamide derivatives?

Methodological Answer:

- Structural Modifications : Vary substituents on the cyclobutane ring (e.g., alkyl groups, halogens) to assess steric/electronic effects. For example, replacing the amine group with a dimethylamino moiety may enhance solubility or target binding .

- Enzymatic Assays : Test derivatives against specific targets (e.g., ULK1/2 kinases) using fluorescence-based kinase assays. Measure IC₅₀ values via dose-response curves (e.g., 1.1–2.9 nM for ULK inhibition) .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to active sites, correlating with experimental IC₅₀ data .

Q. What methodologies are recommended for resolving discrepancies in biological activity data between different batches of synthesized N-(3-aminocyclobutyl)cyclobutanecarboxamide hydrochloride?

Methodological Answer:

- Batch Consistency Checks :

- Purity Reassessment : Repeat LC-MS and NMR to confirm identical structural integrity across batches.

- Stability Studies : Incubate compounds under varying pH/temperature conditions (e.g., 4°C, 25°C, 37°C) and monitor degradation via HPLC .

- Bioassay Replication : Use standardized protocols (e.g., cell-free ULK kinase assays) to minimize variability. Include positive controls (e.g., MRT 68921 dihydrochloride) to validate assay conditions .

- Statistical Analysis : Apply ANOVA or Student’s t-test to determine if activity differences are statistically significant (p < 0.05) .

Q. How can researchers mitigate challenges associated with the strained cyclobutane ring during synthesis and biological testing?

Methodological Answer:

- Ring Strain Mitigation : Use low-temperature reactions (<0°C) during cyclization to prevent ring-opening side reactions .

- Protective Group Strategies : Temporarily protect the amine group with Boc (tert-butoxycarbonyl) to stabilize the cyclobutane during synthesis .

- Solubility Optimization : Formulate with co-solvents (e.g., DMSO:PBS 1:9) for in vitro assays to prevent aggregation-induced artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.